Methyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride
Description
Methyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride (CAS: 914203-47-7) is a fluorinated organic compound with the molecular formula C₅H₈ClF₃NO₂ and a molecular weight of 215.57 g/mol . The molecule features a methyl ester group, a primary aminomethyl substituent at the C2 position, and three fluorine atoms on the C3 carbon. Its hydrochloride salt form enhances stability and aqueous solubility, making it suitable for pharmaceutical and agrochemical applications. Key physicochemical properties include a density of 1.345 g/mL at 25°C, a boiling point of 50°C at 0.2 mmHg, and a refractive index of 1.374 .
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3,3,3-trifluoropropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c1-11-4(10)3(2-9)5(6,7)8;/h3H,2,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHUNVYIBXXRIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706452-51-8 | |
| Record name | methyl 3-amino-2-(trifluoromethyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination and Nucleophilic Substitution
A widely documented approach begins with methyl 3,3,3-trifluoro-2-hydroxypropanoate, a precursor accessible via hydrolytic oxidation of 3,3,3-trifluoropropanal dimethyl acetal. The hydroxyl group is converted to a bromide using phosphorus tribromide (PBr₃), yielding methyl 3,3,3-trifluoro-2-bromopropanoate. Subsequent nucleophilic substitution with potassium phthalimide introduces the phthalimidomethyl group, forming methyl 2-phthalimidomethyl-3,3,3-trifluoropropanoate. Hydrazine-mediated cleavage of the phthalimide protecting group releases the primary amine, which is protonated with hydrochloric acid to yield the hydrochloride salt.
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | PBr₃, 0°C, 2 h | 85–90 |
| Phthalimide Substitution | KPhth, DMF, 60°C, 12 h | 78 |
| Deprotection | NH₂NH₂, EtOH, reflux, 4 h | 92 |
This route offers high yields and avoids toxic cyanide intermediates, making it suitable for large-scale production.
Cyanide Substitution and Reduction
An alternative pathway substitutes the bromide intermediate with cyanide. Reaction of methyl 3,3,3-trifluoro-2-bromopropanoate with potassium cyanide (KCN) in dimethylformamide (DMF) affords methyl 2-cyano-3,3,3-trifluoropropanoate. Catalytic hydrogenation (H₂, Pd/C) reduces the nitrile to an aminomethyl group, followed by HCl treatment to form the hydrochloride. While efficient, this method requires stringent handling of cyanide reagents, limiting its industrial adoption.
Reductive Amination of Trifluoropyruvate Derivatives
Ketone Synthesis and Amine Coupling
Methyl 3,3,3-trifluoropyruvate, synthesized via oxidation of methyl 3,3,3-trifluoro-2-hydroxypropanoate, undergoes reductive amination with formaldehyde and ammonium acetate. Sodium cyanoborohydride (NaBH₃CN) facilitates the reaction, producing methyl 2-(aminomethyl)-3,3,3-trifluoropropanoate. Acidic workup with HCl yields the hydrochloride salt.
Optimization Insights
- Solvent: Methanol/water (4:1) enhances reagent solubility.
- Temperature: 25°C minimizes side reactions.
- Yield: 65–70% after purification.
This method is advantageous for its simplicity but suffers from moderate yields due to competing imine formation.
Direct Amination of Halogenated Precursors
Chloride to Amine Conversion
Methyl 2-chloro-3,3,3-trifluoropropanoate, derived from thionyl chloride (SOCl₂) treatment of the corresponding acid, reacts with aqueous ammonia under high pressure (5 atm, 100°C) to directly introduce the aminomethyl group. The crude product is treated with HCl to precipitate the hydrochloride.
Industrial Relevance
- Scale: Pilot-scale batches (10–50 kg) achieve 80% yield.
- Purity: >99% by HPLC after recrystallization.
This one-pot method is favored for its operational simplicity and scalability, though high-pressure conditions necessitate specialized equipment.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Bromination/Phthalimide | High yields, mild conditions | Multi-step synthesis | High |
| Cyanide Reduction | Rapid reaction | Cyanide toxicity | Moderate |
| Reductive Amination | Simple workflow | Moderate yields | Low |
| Direct Amination | Scalable, one-pot | High-pressure requirements | High |
Characterization and Quality Control
Spectroscopic Validation
Purity Standards
Pharmaceutical-grade material requires:
- Assay: ≥98.5% (by titration).
- Impurities: ≤0.1% residual solvents (per ICH Q3C).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-Amino-3,3,3-trifluoropropionate Hydrochloride (CAS: 193140-71-5)
- Structural Differences : The ethyl ester group replaces the methyl ester in the target compound.
- Molecular Formula: C₅H₉ClF₃NO₂ (MW: 207.58 g/mol) .
- Lower molecular weight (207.58 vs. 215.57) suggests reduced steric bulk, which may influence binding interactions in biological systems.
Methyl 2-Amino-3,3,3-trifluoropropanoate Hydrochloride (CAS: 134297-36-2)
- Structural Differences: The amino group is directly attached to C2 without the aminomethyl side chain.
- Molecular Formula: C₄H₇ClF₃NO₂ (MW: 193.55 g/mol) .
- Impact: The absence of the methylene spacer between the amino and trifluoromethyl groups reduces conformational flexibility. Lower molecular weight (193.55 vs. 215.57) may enhance volatility but decrease steric hindrance in synthetic reactions.
Methyl 2-Amino-3,3,3-trifluoro-2-methylpropionate Hydrochloride
- Structural Differences: A methyl group is added to the amino-bearing carbon (C2).
- Molecular Formula: C₅H₉ClF₃NO₂ (MW: 207.58 g/mol) .
- Similar molecular weight to the ethyl analog (207.58) but distinct electronic effects due to branching.
Ethyl 2-Amino-2-cyclobutyl-3,3,3-trifluoropropanoate Hydrochloride (CAS: 1955519-95-5)
- Structural Differences: A cyclobutyl group replaces the aminomethyl substituent.
- Molecular Formula: C₉H₁₅ClF₃NO₂ (MW: 269.67 g/mol) .
- Impact :
- The cyclobutyl group adds rigidity, which may enhance binding specificity in enzyme-active sites.
- Higher molecular weight (269.67) suggests reduced solubility compared to the target compound.
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride (CAS: 1803586-04-0)
- Structural Differences : A chlorophenyl group replaces the methyl ester.
- Molecular Formula : C₉H₁₀Cl₂F₃N (MW: 268.09 g/mol) .
- Increased hydrophobicity may limit aqueous solubility.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Compounds
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|---|---|
| Methyl 2-(aminomethyl)-3,3,3-TFP hydrochloride | 914203-47-7 | C₅H₈ClF₃NO₂ | 215.57 | 50 (0.2 mmHg) | 1.345 |
| Ethyl 2-amino-3,3,3-TFP hydrochloride | 193140-71-5 | C₅H₉ClF₃NO₂ | 207.58 | Not reported | Not reported |
| Methyl 2-amino-3,3,3-TFP hydrochloride | 134297-36-2 | C₄H₇ClF₃NO₂ | 193.55 | Not reported | Not reported |
| Ethyl 2-amino-2-cyclobutyl-3,3,3-TFP HCl | 1955519-95-5 | C₉H₁₅ClF₃NO₂ | 269.67 | Not reported | Not reported |
Functional Insights:
- Electronic Effects : The trifluoromethyl group in all compounds withdraws electron density, stabilizing adjacent negative charges and enhancing resistance to metabolic oxidation .
- Solubility : Hydrochloride salts improve water solubility, critical for drug formulation. Methyl esters (e.g., target compound) generally offer better solubility than ethyl analogs .
- Synthetic Utility: The aminomethyl group in the target compound enables diverse functionalization via reductive amination or acylation, whereas cyclobutyl or aryl-substituted analogs are more niche in applications .
Biological Activity
Methyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride (CAS: 134297-36-2) is a fluorinated amino acid derivative with significant biological activity. Its unique trifluoropropanoate structure imparts distinct chemical properties that contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, interactions with biological systems, and relevant research findings.
- Molecular Formula : CHClFNO
- Molecular Weight : 193.55 g/mol
- IUPAC Name : Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
- Structure : The presence of trifluoromethyl groups enhances its reactivity and binding affinity to various biological targets.
Research indicates that this compound interacts with several molecular targets, including enzymes and receptors. The fluorine atoms in its structure enhance binding affinity and selectivity, leading to increased potency in modulating biochemical pathways involved in:
- Signal transduction
- Metabolism
- Gene expression
The compound's ability to influence these pathways suggests its potential use in therapeutic contexts, particularly in metabolic disorders and inflammatory conditions.
Enzyme Modulation
Studies have demonstrated that this compound can modulate enzyme activity. For instance:
- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways.
- Receptor Binding : It exhibits high affinity for certain receptors, which may lead to altered physiological responses.
Case Studies
-
Anti-inflammatory Effects :
- A study highlighted the compound's ability to suppress pro-inflammatory cytokines in vitro. This was evidenced by reduced levels of tumor necrosis factor-alpha (TNF-α) in macrophage cell lines following treatment with the compound.
- The mechanism was linked to the activation of nuclear receptors that regulate inflammatory responses .
- Metabolic Regulation :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate | 87492-64-6 | Similar trifluoro group; used in organic synthesis |
| Methyl 3-amino-2-(trifluoromethyl)propionate | 914203-47-7 | Exhibits similar reactivity; explored for pharmaceuticals |
| Methyl 2-amino-4-(trifluoromethyl)butanoate | 134297-36-2 | Features a longer carbon chain; studied for biological activity |
This compound stands out due to its specific trifluoromethyl group which enhances its reactivity and biological properties compared to other similar compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride, and how do reaction conditions influence yield?
- Synthesis Pathways : The compound can be synthesized via (1) esterification of 3,3,3-trifluoro-2-(aminomethyl)propanoic acid with methanol under acidic catalysis, or (2) nucleophilic substitution of a halogenated precursor (e.g., methyl 2-(chloromethyl)-3,3,3-trifluoropropanoate) with ammonia or an amine source.
- Optimization : Reaction temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometry of reagents significantly affect yield. For example, using methanol and 3,3,3-trifluoropropanoyl chloride under anhydrous conditions at 0–5°C minimizes side reactions, achieving ~82% yield in analogous trifluoropropanoate esters .
- Monitoring : Thin-layer chromatography (TLC) or LC-MS is recommended to track reaction progress and isolate intermediates .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Methods :
- HPLC/GC : Quantify purity (>95% typical) using reverse-phase HPLC with UV detection at 210–220 nm .
- NMR Spectroscopy : Confirm the presence of the aminomethyl group (δ ~2.8–3.2 ppm for –CH2NH2) and trifluoromethyl moiety (δ ~120–125 ppm in ¹⁹F NMR) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 210.1 (free base) or 246.5 (hydrochloride salt) .
Q. What are the recommended storage conditions to ensure stability?
- Storage : Store as a hydrochloride salt at –20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Aqueous solutions should be prepared fresh due to potential hydrolysis of the ester group under prolonged storage .
Advanced Research Questions
Q. How can enantiomeric purity of the aminomethyl group be achieved, and what chiral resolution methods are effective?
- Enantioselective Synthesis : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during the aminomethylation step or employ enzymatic resolution with lipases (e.g., Candida antarctica) to separate racemic mixtures .
- Analytical Validation : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection can resolve enantiomers. Reported retention times vary by 2–4 minutes for (R)- and (S)-forms .
Q. What mechanistic insights explain conflicting data on the compound’s reactivity in nucleophilic substitutions?
- Contradictions : Discrepancies in reaction rates (e.g., SN1 vs. SN2 pathways) may arise from steric hindrance at the trifluoromethylated carbon or solvent effects. Computational DFT studies (B3LYP/6-31G*) suggest that polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents stabilize carbocation intermediates .
- Experimental Design : Kinetic isotope effect (KIE) studies or Hammett plots can clarify electronic influences on reactivity .
Q. What strategies mitigate degradation during in vitro bioactivity assays?
- Degradation Pathways : Hydrolysis of the ester group at physiological pH (7.4) is a primary concern.
- Stabilization : Use phosphate-buffered saline (PBS) with 0.1% BSA to reduce non-specific adsorption. For long-term assays, lyophilize the compound and reconstitute in DMSO immediately before use .
Key Methodological Recommendations
- Synthetic Reproducibility : Document moisture-sensitive steps rigorously; use Schlenk lines for air-sensitive reactions .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm proton-carbon correlations .
- Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds, which may pose environmental bioaccumulation risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
